molecular formula C13H19N3O B13560929 N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide

Cat. No.: B13560929
M. Wt: 233.31 g/mol
InChI Key: IRGYMKFLVMQVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide: is a chemical compound that belongs to the class of acetamides. It is characterized by the presence of a piperazine ring, a phenyl group, and a methyl group attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide typically involves the reaction of piperazine with N-methyl-2-phenylacetamide under specific conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or phenyl derivatives.

Mechanism of Action

The mechanism of action of N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide is unique due to its specific combination of a piperazine ring, a phenyl group, and a methyl group attached to the nitrogen atom. This structure imparts distinct pharmacological properties, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-methyl-2-phenyl-2-piperazin-1-ylacetamide

InChI

InChI=1S/C13H19N3O/c1-14-13(17)12(11-5-3-2-4-6-11)16-9-7-15-8-10-16/h2-6,12,15H,7-10H2,1H3,(H,14,17)

InChI Key

IRGYMKFLVMQVBE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.